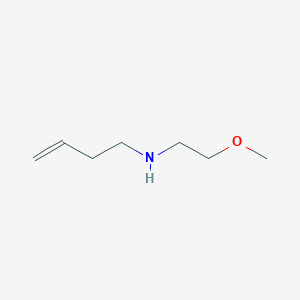

N-(2-methoxyethyl)but-3-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxyethyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-4-5-8-6-7-9-2/h3,8H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLALHXAWUHSBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251382-92-9 | |

| Record name | N-(2-Methoxyethyl)but-3-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)but-3-en-1-amine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-methoxyethyl)but-3-en-1-amine, a valuable secondary amine building block. The document details a robust synthetic strategy via reductive amination, offering a high-yield and selective pathway. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this and similar chemical entities.

Strategic Synthesis: Reductive Amination Approach

The synthesis of secondary amines is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals and functional materials.[1] While classical N-alkylation of primary amines with alkyl halides is a known method, it is often plagued by a lack of selectivity, leading to undesired over-alkylation and complex purification challenges.[2][3]

To circumvent these issues, reductive amination stands out as the superior strategy for preparing this compound. This method involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4] The process is highly selective, generally proceeds under mild conditions, and minimizes the formation of tertiary amine byproducts, making it an efficient and reliable choice.[5][6]

Causality of the Synthetic Route

The chosen pathway leverages the reaction between 2-methoxyethylamine and but-3-enal. The initial step is the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal, which then dehydrates to an N-substituted imine. A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. These reagents are particularly effective because they are capable of reducing the protonated iminium ion much faster than the starting aldehyde, allowing the entire transformation to occur in a single pot.[7]

Figure 1: Synthetic pathway for this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process monitoring and a robust purification scheme to ensure the final product's high purity.

Materials:

-

2-Methoxyethylamine (99%)

-

But-3-enal (technical grade, requires fresh distillation)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxyethylamine (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath. This initial cooling helps to manage the exothermicity upon aldehyde addition.

-

Add freshly distilled but-3-enal (1.1 eq) dropwise over 15 minutes. The slight excess of the aldehyde ensures complete consumption of the starting amine.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine intermediate is critical before reduction.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

-

Reduction:

-

Once imine formation is confirmed, re-cool the mixture to 0 °C. This is a critical step to control the reactivity of the reducing agent and prevent potential side reactions.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. NaBH₃CN is stable in weakly acidic conditions that favor iminium ion formation, making it highly selective.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add saturated aqueous NaHCO₃ solution to the aqueous residue until the pH is ~8-9 to neutralize any acid and quench residual reducing agent.

-

Extract the aqueous layer three times with dichloromethane. DCM is an effective solvent for extracting the amine product.

-

Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.

-

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. The following analytical techniques provide a robust validation of the synthesized compound.

Figure 2: Workflow for the purification and characterization of the synthesized amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts for this compound in CDCl₃ are detailed below.

Table 1: Expected ¹H and ¹³C NMR Data

| Assignment | Structure Fragment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| a | CH₂=CH- | ~5.8 | ddt | ~135 |

| b | CH₂=CH- | ~5.1 - 5.0 | m | ~117 |

| c | -CH₂-CH=CH₂ | ~2.3 | q | ~35 |

| d | -NH-CH₂-CH₂- | ~2.7 | t | ~49 |

| e | -NH-CH₂-CH₂-O- | ~2.8 | t | ~48 |

| f | -CH₂-O-CH₃ | ~3.5 | t | ~71 |

| g | -O-CH₃ | ~3.3 | s | ~59 |

| h | -NH - | ~1.5 (broad) | s | - |

Causality of Shifts: The vinyl protons (a, b) appear most downfield due to the anisotropic effect of the double bond. The methoxy protons (g) appear as a sharp singlet. Protons on carbons adjacent to the nitrogen (d, e) and oxygen (f) are deshielded and appear in the 2.7-3.5 ppm range. The broad singlet for the N-H proton (h) is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. As a secondary amine, the most diagnostic feature is the presence of a single N-H stretching vibration.[8][9]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| ~3350 - 3310 | N-H Stretch | Weak-Medium | Confirms presence of a secondary amine.[10][11] |

| ~3080 | =C-H Stretch | Medium | Alkene C-H bond. |

| 2950 - 2850 | C-H Stretch (sp³) | Strong | Alkane C-H bonds. |

| ~1640 | C=C Stretch | Medium | Alkene double bond. |

| ~1450 | C-H Bend | Medium | Methylene scissoring. |

| ~1120 | C-O-C Stretch | Strong | Ether linkage. |

The absence of a second peak in the 3300-3500 cm⁻¹ region differentiates the product from any unreacted primary amine starting material.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Expected Mass Spectrometry Data

| m/z Value | Ion | Fragmentation Pathway |

|---|---|---|

| 130.12 | [M+H]⁺ | Protonated molecular ion.[12] |

| 129.11 | [M]⁺ | Molecular ion (for EI-MS). |

| 98 | [M-OCH₃]⁺ | Loss of the methoxy radical. |

| 86 | [M-C₃H₅]⁺ | Loss of the allyl radical via alpha-cleavage. |

| 58 | [CH₂=N⁺H-CH₂CH₂OCH₃] | Alpha-cleavage on the butenyl side. |

| 45 | [CH₂CH₂OCH₃]⁺ | Fragment from the methoxyethyl side. |

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the molecular weight of 129 for C₇H₁₅NO.[9] The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[13] This would lead to the characteristic fragments at m/z 86 and 58.

Safety and Handling

-

2-Methoxyethylamine: This reagent is flammable, corrosive, and harmful if swallowed or in contact with skin.[14] It causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

But-3-enal: This is a volatile and flammable liquid. It should be handled with care in a fume hood.

-

Sodium Cyanoborohydride: This reagent is toxic and releases hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully under basic or neutral conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

2-Methoxyethylamine | C3H9NO. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

IR: amines. UCLA Chemistry. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

- Method for synthesizing 2-aminoethyl(ethyl)amine. (CN102260175A).

-

A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (2010). ResearchGate. [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

3-Buten-1-amine, N,N,2,3-tetramethyl-. SpectraBase. [Link]

-

Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 12. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-(2-methoxyethyl)but-3-en-1-amine" chemical properties and reactivity

An In-Depth Technical Guide to N-(2-methoxyethyl)but-3-en-1-amine: Properties, Reactivity, and Synthetic Utility

Executive Summary: this compound is a bifunctional organic molecule featuring a secondary amine and a terminal alkene. This unique combination of a nucleophilic/basic nitrogen center and a reactive π-system makes it a valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles and functionalized acyclic molecules. As a member of the homoallylic amine class, it serves as a precursor to structures found in various pharmaceutically relevant compounds[1]. This guide provides a comprehensive overview of its chemical properties, predicted spectroscopic characteristics, key reactivity patterns, plausible synthetic methodologies, and essential safety protocols for its handling.

Introduction to a Versatile Synthetic Building Block

This compound, with CAS Number 1251382-92-9, possesses two key functional groups that dictate its chemical behavior: a secondary amine and a but-3-enyl group[2][3].

-

The Secondary Amine: The nitrogen atom, with its lone pair of electrons, imparts nucleophilic and basic properties to the molecule[4]. It can readily participate in reactions with electrophiles, such as alkylation, acylation, and condensation with carbonyl compounds[5][6].

-

The Homoallylic Alkene: The terminal double bond is positioned at the γ-δ position relative to the nitrogen atom. This "homoallylic" arrangement is a crucial structural motif in synthetic chemistry. The alkene is susceptible to a wide range of transformations, including electrophilic additions, oxidation, and transition-metal-catalyzed reactions.

-

The Methoxyethyl Substituent: This group provides steric bulk and influences the molecule's solubility and polarity. The ether linkage is generally stable under many reaction conditions, offering a point for potential hydrogen bonding and coordination to metal centers.

The interplay between these functional groups allows for sequential or tandem reactions, enabling the construction of diverse molecular architectures from a single, versatile precursor. Its potential application as a pharmaceutical intermediate highlights its importance in drug development and medicinal chemistry[2][7].

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1251382-92-9 | [2][3][8] |

| Molecular Formula | C₇H₁₅NO | [2][3][9] |

| Molecular Weight | 129.20 g/mol | [3][9] |

| IUPAC Name | This compound | [3][8] |

| Appearance | White powder (as per supplier data) | [2] |

| Predicted XlogP | 0.8 | [9] |

| Predicted Boiling Point | ~150-170 °C (Estimated based on similar amines) |

Predicted Spectroscopic Data

The structural features of this compound give rise to a predictable spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. Protons on carbons adjacent to the nitrogen are deshielded and appear further downfield than typical alkane protons[10][11].

-

δ 5.7-5.9 ppm (1H, m): Internal vinyl proton (-CH=).

-

δ 4.9-5.1 ppm (2H, m): Terminal vinyl protons (=CH₂).

-

δ ~3.5 ppm (2H, t): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ ~3.3 ppm (3H, s): Methoxy group protons (CH₃-O-).

-

δ ~2.7 ppm (2H, t): Methylene protons adjacent to nitrogen (-N-CH₂-CH₂-O).

-

δ ~2.6 ppm (2H, t): Methylene protons adjacent to nitrogen (-N-CH₂-CH₂-C=).

-

δ ~2.2 ppm (2H, q): Allylic methylene protons (-CH₂-CH=).

-

Variable Shift (1H, broad s): N-H proton; position is concentration-dependent. Signal disappears upon D₂O exchange[10][11].

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

-

3350–3310 cm⁻¹: A single, weak-to-moderate peak corresponding to the N-H stretch of the secondary amine[11][12].

-

~3080 cm⁻¹: C-H stretch for the sp²-hybridized carbons of the alkene.

-

2850–2960 cm⁻¹: C-H stretches for the sp³-hybridized carbons.

-

~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.

-

1250–1020 cm⁻¹: C-N stretching of the aliphatic amine[12].

-

~1120 cm⁻¹: Strong C-O stretching of the ether linkage.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 129. The fragmentation pattern is dominated by α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding a resonance-stabilized cation[10][11]. Two primary α-cleavage pathways are possible, leading to fragments at m/z = 86 (loss of a propyl radical) and m/z = 58 (loss of a C₄H₅O radical).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the independent and cooperative actions of its amine and alkene functionalities.

Reactions at the Nitrogen Center

The secondary amine is a potent nucleophile and a moderate base (pKa of the conjugate acid is typically ~10-11 for similar amines)[4].

-

N-Alkylation: As a nucleophile, the amine can react with alkyl halides in an Sₙ2 reaction to form tertiary amines. However, this reaction can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts, especially without a large excess of the starting amine[13][14][15].

-

N-Acylation: It reacts readily with acid chlorides and anhydrides to form stable tertiary amides. This reaction is typically high-yielding and is not prone to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine[5].

-

Reductive Amination: The amine can be used in reductive amination protocols with aldehydes or ketones to synthesize more complex tertiary amines.

Reactions of the Alkene

The terminal double bond is a site of high electron density, making it reactive toward electrophiles and a substrate for various metal-catalyzed processes.

-

Electrophilic Addition: Reacts with electrophiles like halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) according to Markovnikov's rule.

-

Hydroboration-Oxidation: An anti-Markovnikov hydration of the double bond can be achieved, yielding a primary alcohol. This allows for further functionalization at the terminus of the butenyl chain.

-

Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents like KMnO₄ will cleave the double bond, producing an aldehyde or carboxylic acid, respectively.

-

Metathesis: The terminal alkene is a suitable substrate for olefin metathesis reactions, enabling carbon-carbon bond formation.

Figure 1: Competing reaction pathways for this compound.

Synthetic Approaches

While not widely documented, a plausible and efficient synthesis of this compound can be achieved via standard organic transformations. The direct alkylation of a primary amine is a common and straightforward method.

Proposed Synthesis: N-Alkylation of 2-Methoxyethylamine

This approach involves the nucleophilic substitution of a 4-halobut-1-ene with 2-methoxyethylamine. Using the primary amine in excess helps to minimize the formation of the dialkylated tertiary amine byproduct[13][16].

Figure 2: Workflow for the synthesis of the target compound via N-alkylation.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative procedure based on established methods for amine alkylation and should be adapted and optimized.

Objective: To synthesize this compound.

Materials:

-

2-Methoxyethylamine (2.0 eq)[17]

-

4-Bromobut-1-ene (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (3.0 eq).

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask, followed by 2-methoxyethylamine (2.0 eq). Stir the suspension for 10 minutes.

-

Causality Check: Potassium carbonate is a mild base used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the primary amine nucleophile. Using an excess of the primary amine also serves this purpose while simultaneously shifting the equilibrium towards the desired mono-alkylation product.[13]

-

Substrate Addition: Add 4-bromobut-1-ene (1.0 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Resuspend the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Handling, Safety, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures like 3-butenylamine and bis(2-methoxyethyl)amine, significant hazards should be assumed[18][19][20].

-

Hazards: The compound is expected to be corrosive , causing severe skin burns and eye damage[18][20]. It is likely harmful if swallowed or inhaled . Vapors may be irritating to the respiratory tract. It may also be a flammable liquid [19][20].

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][19][20].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications and Future Outlook

This compound is a valuable intermediate for organic synthesis. The homoallylic amine motif is a key structural feature in numerous natural products and bioactive molecules, making this compound a useful starting material[1][22][23].

-

Pharmaceutical Synthesis: It can be used in the synthesis of nitrogen-containing heterocyclic compounds (e.g., piperidines, pyrrolidines) through intramolecular cyclization reactions.

-

Material Science: The terminal alkene allows for its incorporation into polymers via radical or transition-metal-catalyzed polymerization.

-

Combinatorial Chemistry: As a bifunctional building block, it is well-suited for creating libraries of compounds for high-throughput screening in drug discovery.

The continued development of novel synthetic methods that utilize homoallylic amines will further expand the utility and importance of this compound in both academic research and industrial applications.

References

-

Three‐component reactions to access homoallylic amines using allylsilanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Morken, J. P., et al. (n.d.). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Gagné, M. R., et al. (n.d.). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

(n.d.). Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

(n.d.). Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

(2025, February 24). Reactions of Amines. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Jasperse, J. (n.d.). Reactions of Amines. Personal Website. Retrieved January 19, 2026, from [Link]

-

(n.d.). Amine Reactivity. MSU Chemistry. Retrieved January 19, 2026, from [Link]

-

(n.d.). Amine alkylation. Wikipedia. Retrieved January 19, 2026, from [Link]

-

(n.d.). Alkylation of Amines. University of Calgary. Retrieved January 19, 2026, from [Link]

-

(n.d.). N-ethyl-N-(2-methoxyethyl)propan-1-amine. SpectraBase. Retrieved January 19, 2026, from [Link]

-

(n.d.). This compound. PubChemLite. Retrieved January 19, 2026, from [Link]

-

(n.d.). (BUT-3-EN-1-YL)(2-METHOXYETHYL)AMINE. Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]

- Processes for the synthesis of tertiary amines. Google Patents.

-

(n.d.). N-(2-ethoxyethyl)-3-morpholinopropan-1-amine. PubChem. Retrieved January 19, 2026, from [Link]

-

(n.d.). This compound. Sunway Pharm Ltd. Retrieved January 19, 2026, from [Link]

-

(n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

(n.d.). N-ethyl-2-methylbut-3-en-1-amine. PubChem. Retrieved January 19, 2026, from [Link]

-

(n.d.). 2-Methoxyethylamine. PubChem. Retrieved January 19, 2026, from [Link]

-

(2025, April 7). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

(n.d.). Amine Reactivity. MSU Chemistry. Retrieved January 19, 2026, from [Link]

-

Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

(2025, February 24). Basicity of Amines. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

(n.d.). IR: amines. University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

-

(n.d.). CHAPTER 21: AMINES. Personal Website. Retrieved January 19, 2026, from [Link]

-

(2023, September 20). Spectroscopy of Amines. OpenStax. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, CasNo.1251382-92-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. (BUT-3-EN-1-YL)(2-METHOXYETHYL)AMINE | CAS 1251382-92-9 [matrix-fine-chemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. echemi.com [echemi.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. Amine alkylation - Wikipedia [en.wikipedia.org]

- 15. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 16. Amine Reactivity [www2.chemistry.msu.edu]

- 17. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. enamine.enamine.net [enamine.enamine.net]

- 22. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-methoxyethyl)but-3-en-1-amine (CAS 1251382-92-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)but-3-en-1-amine is a secondary amine that incorporates both a reactive terminal alkene and a methoxyethyl group. This unique combination of functionalities makes it a valuable, albeit niche, building block in organic synthesis, particularly for the construction of more complex molecules in the fields of pharmaceutical and agrochemical research. Its structural features allow for a variety of chemical transformations, offering pathways to novel heterocyclic compounds and other molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, a profile of its expected reactivity, and potential applications, all grounded in established chemical principles.

Introduction

The strategic incorporation of nitrogen-containing moieties is a cornerstone of modern drug discovery and development. Secondary amines, in particular, are prevalent structural motifs in a vast array of biologically active compounds. This compound (CAS 1251382-92-9) emerges as a molecule of interest due to its bifunctional nature. The secondary amine provides a nucleophilic center and a site for further substitution, while the butenyl group offers a handle for reactions such as olefin metathesis, hydroamination, and various addition reactions. The methoxyethyl substituent can influence physicochemical properties like solubility and lipophilicity, and may engage in hydrogen bonding, potentially impacting biological activity. While specific applications of this compound are not widely documented in peer-reviewed literature, its potential as a versatile intermediate is significant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1251382-92-9 | [1][2][3] |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C=CCCNCCOC | [2] |

| InChI Key | ZLALHXAWUHSBSJ-UHFFFAOYSA-N | [2] |

| Appearance | Likely a liquid at room temperature | Inferred |

| Purity | Typically >97% | [1] |

Synthesis of this compound

Due to the lack of specific published synthetic procedures for this compound, two plausible and widely applicable methods for the synthesis of secondary amines are proposed: N-alkylation of a primary amine and reductive amination .

Synthesis via N-Alkylation of 2-Methoxyethylamine

This approach involves the direct alkylation of 2-methoxyethylamine with a suitable 4-carbon electrophile, such as 4-bromobut-1-ene. The reaction proceeds via an SN2 mechanism. A key challenge in this method is preventing over-alkylation to the tertiary amine. Using a modest excess of the primary amine or employing specific bases like cesium carbonate can enhance selectivity for the desired secondary amine.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-(2-methoxyethyl)but-3-en-1-amine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-methoxyethyl)but-3-en-1-amine, a secondary amine with potential applications as a versatile intermediate in pharmaceutical and chemical synthesis. The document details its molecular structure, chemical formula, and explores plausible synthetic routes, including N-alkylation and reductive amination, providing detailed theoretical protocols. Furthermore, it delves into the expected physicochemical properties and spectroscopic signatures (NMR, IR, Mass Spectrometry) based on analogous compounds and spectroscopic principles. The guide also discusses the reactivity of the molecule, highlighting the synthetic utility of its secondary amine and terminal alkene functionalities. Finally, potential applications in drug development are considered, alongside essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a bifunctional organic molecule featuring a secondary amine and a terminal alkene. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of more complex nitrogen-containing compounds. Its structural motifs are found in various biologically active molecules, suggesting its potential as a key intermediate in the development of novel therapeutics. This guide aims to provide a detailed technical resource on this compound, consolidating available information and presenting scientifically sound, theoretical approaches to its synthesis and characterization.

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Molecular Formula: C₇H₁₅NO[1]

-

Molecular Weight: 129.20 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 1251382-92-9[1]

-

Canonical SMILES: C=CCCNCCOC[2]

-

InChI Key: ZLALHXAWUHSBSJ-UHFFFAOYSA-N[2]

The structure, depicted below, consists of a but-3-en-1-yl group and a 2-methoxyethyl group attached to a central nitrogen atom, classifying it as a secondary amine.[3]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Comments |

| Boiling Point | 160-180 °C | Secondary amines exhibit hydrogen bonding, leading to higher boiling points than tertiary amines of similar molecular weight, but lower than corresponding primary amines or alcohols.[4][5] The presence of the ether linkage may slightly increase polarity and boiling point. |

| Density | 0.85 - 0.95 g/mL | Similar to other aliphatic amines and ethers of comparable molecular weight. |

| Solubility | Moderately soluble in water, soluble in organic solvents. | The amine and ether functionalities allow for hydrogen bonding with water, suggesting some water solubility. The hydrocarbon backbone limits extensive solubility. Expected to be fully miscible with common organic solvents like ethanol, methanol, and dichloromethane. |

| pKa (of conjugate acid) | 9.5 - 10.5 | Typical range for the conjugate acids of aliphatic secondary amines. |

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the formation of secondary amines. Two plausible and efficient strategies are detailed below as theoretical protocols, given the absence of a specific published procedure.

Pathway 1: N-Alkylation of 2-Methoxyethylamine

This approach involves the direct alkylation of a primary amine, 2-methoxyethylamine, with a suitable butenyl electrophile, such as 4-bromobut-1-ene. To favor mono-alkylation and minimize the formation of the tertiary amine by-product, a significant excess of the starting primary amine is often employed.[6][7]

Caption: N-Alkylation Synthesis Workflow.

Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyethylamine (3.0 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) (1.5 equivalents) to the mixture. The base acts as a scavenger for the HBr generated during the reaction.[8]

-

Addition of Alkylating Agent: Slowly add 4-bromobut-1-ene (1.0 equivalent) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

Pathway 2: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds and amines.[9][10] In this proposed synthesis, but-3-enal would react with 2-methoxyethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of Imine: Add but-3-enal (1.0 equivalent) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[11]

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.[12] These reagents are selective for the reduction of imines in the presence of aldehydes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or column chromatography.

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed using a combination of spectroscopic techniques. The following are the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the butenyl and methoxyethyl groups.

-

Vinyl Protons (C=CH₂): A multiplet in the region of 5.7-5.9 ppm (1H, -CH=) and two multiplets around 4.9-5.1 ppm (2H, =CH₂).

-

Allylic Protons (-CH₂-CH=): A multiplet around 2.2-2.4 ppm (2H).

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3 ppm (3H).

-

Methoxy-adjacent Methylene Protons (-O-CH₂-): A triplet around 3.4-3.6 ppm (2H).

-

Amine-adjacent Methylene Protons (-N-CH₂-): Two triplets, one for the butenyl side around 2.6-2.8 ppm (2H) and one for the methoxyethyl side around 2.7-2.9 ppm (2H).

-

N-H Proton: A broad singlet that can appear over a wide range (typically 1.0-3.0 ppm) and is exchangeable with D₂O.[13]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Vinyl Carbons (C=CH₂): A signal around 135-138 ppm (-CH=) and another around 115-118 ppm (=CH₂).

-

Methoxy Carbon (-OCH₃): A signal at approximately 59 ppm.

-

Methoxy-adjacent Methylene Carbon (-O-CH₂-): A signal around 70-72 ppm.

-

Amine-adjacent Methylene Carbons (-N-CH₂-): Signals in the range of 48-52 ppm.

-

Allylic Methylene Carbon (-CH₂-CH=): A signal around 34-37 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A weak to medium, sharp absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.[7]

-

C-H Stretches (sp³): Multiple absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): An absorption just above 3000 cm⁻¹ (around 3080 cm⁻¹).

-

C=C Stretch: A medium absorption band around 1640 cm⁻¹.

-

C-O Stretch: A strong absorption in the region of 1100-1120 cm⁻¹ for the ether linkage.

-

N-H Bend: A weak to medium absorption around 1550-1650 cm⁻¹, which may be difficult to distinguish from the C=C stretch.[13]

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound. According to the nitrogen rule, an odd molecular weight is consistent with the presence of one nitrogen atom.

-

Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. This would lead to the formation of stable iminium ions. Expected fragments include ions at m/z = 100 (loss of an ethyl group from the butenyl chain), m/z = 86 (loss of a propyl group), and m/z = 72 (cleavage of the butenyl chain).

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its two functional groups:

-

Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo a variety of reactions, including acylation, alkylation, and reaction with carbonyl compounds.

-

Terminal Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation), polymerization, and metathesis reactions.

This dual functionality allows for the sequential or orthogonal modification of the molecule, making it a versatile scaffold for the synthesis of a wide range of compounds, including nitrogen-containing heterocycles.

Applications in Drug Development

While specific examples of this compound as a direct intermediate in the synthesis of a marketed drug are not readily found in the public literature, its structural features are relevant to medicinal chemistry. The presence of a secondary amine is common in many active pharmaceutical ingredients (APIs), as it can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets.[][15] The butenyl group provides a handle for further chemical modification and the introduction of additional complexity. The methoxyethyl group can influence the lipophilicity and metabolic stability of a potential drug candidate.

Its classification by suppliers as a "pharmaceutical intermediate" suggests its potential use in the synthesis of proprietary drug candidates or in the early stages of drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the properties of similar aliphatic amines, it should be handled with care in a well-ventilated fume hood.

-

Potential Hazards: Assumed to be corrosive to the skin and eyes, and potentially harmful if inhaled or ingested.[8][13]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a secondary amine with significant potential as a building block in organic synthesis. While specific experimental data and documented applications are sparse in the current literature, this guide provides a solid theoretical foundation for its synthesis, characterization, and handling. The proposed synthetic routes, based on well-established chemical principles, offer practical starting points for researchers interested in utilizing this versatile molecule. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such bifunctional intermediates is likely to become increasingly recognized.

References

- Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(47), 1766-1774.

- Ball, D. W., et al. (2014). Basics of GOB Chemistry. CC BY-NC-SA 4.0.

-

2-Buten-1-amine, 3-methyl-. PubChem. Retrieved January 19, 2026, from [Link]

- CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents. (n.d.).

-

N-butylamine, 2TMS derivative. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Synthesis of Amines. Chemistry LibreTexts. (2025, February 24). Retrieved January 19, 2026, from [Link]

-

N-butylamine hydrochloride. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

- US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents. (n.d.).

-

Properties of amines. Chemistry LibreTexts. (2024, November 7). Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031659). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

1-Butanamine. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Reductive Amination. YouTube. (2023, March 16). Retrieved January 19, 2026, from [Link]

-

(BUT-3-EN-1-YL)(2-METHOXYETHYL)AMINE | CAS 1251382-92-9. Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]

-

N-Butyl-N-ethyl-2-methylpent-1-en-3-amine. PubChem. Retrieved January 19, 2026, from [Link]

-

preparation of amines. Chemguide. Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy. CDN. Retrieved January 19, 2026, from [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved January 19, 2026, from [Link]

-

Chemical Properties of 2-Butanamine, N-(1-methylpropyl)- (CAS 626-23-3). Cheméo. Retrieved January 19, 2026, from [Link]

-

Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. SpringerLink. Retrieved January 19, 2026, from [Link]

-

Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations. ZM Silane. (2025, March 19). Retrieved January 19, 2026, from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Retrieved January 19, 2026, from [Link]

-

15.12: Physical Properties of Amines. Chemistry LibreTexts. (2021, March 21). Retrieved January 19, 2026, from [Link]

-

Chemical Properties Of Amines. askIITians. Retrieved January 19, 2026, from [Link]

-

Benzenamine, N-butyl-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

24.6 Synthesis of Amines. OpenStax. Retrieved January 19, 2026, from [Link]

-

2-Methoxyethylamine. PubChem. Retrieved January 19, 2026, from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015, July 17). Retrieved January 19, 2026, from [Link]

-

3-Buten-1-amine, N-ethyl-N-methyl-. PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. catalog.data.gov [catalog.data.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem.msu.ru [chem.msu.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. zmsilane.com [zmsilane.com]

A Technical Guide to the Spectroscopic Characterization of N-(2-methoxyethyl)but-3-en-1-amine

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic signature of N-(2-methoxyethyl)but-3-en-1-amine, a molecule incorporating a secondary amine, a terminal alkene, and an ether moiety. In the absence of published experimental spectra for this specific compound, this document serves as an expert-level reference for researchers, offering a robust theoretical framework for its identification and characterization. By applying foundational spectroscopic principles, we will deconstruct the anticipated features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to empower scientists in drug development and chemical research to predict, identify, and validate the structure of this and structurally related compounds.

Molecular Structure and Functional Group Analysis

This compound (Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is a multifunctional molecule. A comprehensive spectroscopic analysis relies on understanding the contributions of each distinct part of its structure:

-

Secondary Amine: The nitrogen atom is bonded to two carbon atoms and one hydrogen. This group is a key target for IR and NMR analysis and dictates the primary fragmentation pathway in mass spectrometry.

-

Terminal Alkene: The but-3-en-1-yl group contains a vinyl moiety (–CH=CH₂), which produces highly characteristic signals in both IR and NMR spectroscopy.

-

Ether Linkage: The 2-methoxyethyl group introduces a C-O-C linkage, which has a distinct, strong absorption in the fingerprint region of the IR spectrum and influences the chemical shifts of adjacent protons and carbons in NMR.

The interplay of these functional groups results in a unique spectroscopic fingerprint.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential first-pass technique for functional group identification. The analysis of this compound would focus on detecting the characteristic vibrations of its amine, alkene, and ether groups.

Causality of Expected Absorptions

-

N-H Vibrations: As a secondary amine, the molecule possesses a single N-H bond. This will give rise to a single, characteristically sharp and medium-intensity stretching absorption band.[1][2][3] This feature is critical for distinguishing it from a primary amine (which would show two N-H stretch bands) or a tertiary amine (which would show none).[1][4]

-

C-H Vibrations: The spectrum will contain contributions from both sp³-hybridized (alkane-like) and sp²-hybridized (alkene-like) C-H bonds. The sp³ C-H stretches appear as strong, sharp peaks just below 3000 cm⁻¹, while the sp² C-H stretches of the vinyl group are expected at slightly higher wavenumbers, just above 3000 cm⁻¹.[5]

-

C=C and C-O-C Vibrations: The carbon-carbon double bond stretch of the terminal alkene typically appears as a medium-intensity band in the 1640-1680 cm⁻¹ region.[5][6] The most intense signal in the fingerprint region is predicted to be the C-O-C asymmetric stretch from the ether linkage, which is expected to be strong and somewhat broad.[7]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3350 - 3300 | Secondary Amine (N-H) | Stretch | Medium, Sharp |

| 3100 - 3020 | Alkene (=C-H) | Stretch | Medium |

| 2960 - 2850 | Alkyl (C-H) | Stretch | Strong |

| 1650 - 1640 | Alkene (C=C) | Stretch | Medium |

| ~1590 | Secondary Amine (N-H) | Bend | Weak to Medium |

| 1250 - 1020 | Aliphatic Ether (C-O-C) | Asymmetric Stretch | Strong |

| 1000 - 910 | Terminal Alkene (=C-H₂) | Out-of-Plane Bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of the molecule, confirming connectivity and chemical environment.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause protons on adjacent carbons to be "deshielded," shifting their signals downfield.[2][7][8]

-

Alkene Region (δ 4.9-5.9 ppm): This region will contain complex multiplets corresponding to the three vinyl protons (C3-H, C4-H₂). The internal proton (C3-H) will be the most downfield and will be split by the two terminal protons and the two allylic protons (C2-H₂).

-

Methoxy and Methylene-Oxygen Region (δ 3.3-3.6 ppm): A sharp singlet integrating to 3H is expected for the methoxy group (-OCH₃) around 3.3 ppm.[9] The methylene protons adjacent to the ether oxygen (C2'-H₂) will appear as a triplet around 3.5 ppm.

-

Methylene-Nitrogen Region (δ 2.6-2.9 ppm): Two distinct signals are predicted for the methylene groups directly attached to the amine nitrogen (C1-H₂ and C1'-H₂). These will likely appear as triplets, deshielded by the adjacent nitrogen.

-

Allylic Region (δ 2.2-2.4 ppm): The allylic protons (C2-H₂) will appear as a multiplet, shifted downfield due to their proximity to the double bond.

-

N-H Proton (δ 0.5-5.0 ppm): A broad singlet with a variable chemical shift is expected for the N-H proton. A key validation step is to add a drop of D₂O to the NMR tube, which will cause this signal to disappear due to proton-deuterium exchange.[2][7]

Predicted ¹H NMR Data

| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-N | 0.5 - 5.0 | Broad Singlet | 1H | Exchangeable with D₂O |

| H-C3 | 5.9 - 5.7 | Multiplet | 1H | Vinyl proton |

| H-C4 | 5.1 - 4.9 | Multiplet | 2H | Terminal vinyl protons |

| H-C2' | ~3.5 | Triplet | 2H | Adjacent to ether oxygen |

| H-C(Me) | ~3.3 | Singlet | 3H | Methoxy group |

| H-C1' | ~2.8 | Triplet | 2H | Adjacent to nitrogen |

| H-C1 | ~2.7 | Triplet | 2H | Adjacent to nitrogen |

| H-C2 | ~2.3 | Multiplet | 2H | Allylic protons |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.

-

Alkene Carbons (δ 115-140 ppm): The two sp²-hybridized carbons of the double bond will be the most downfield signals in the spectrum, aside from any carbonyls (which are absent here).[10][11] The terminal carbon (C4) will be around 117 ppm, while the internal carbon (C3) will be around 135 ppm.

-

Carbons Adjacent to Heteroatoms (δ 45-75 ppm): Carbons bonded to nitrogen or oxygen are deshielded. The carbon adjacent to the ether oxygen (C2') is expected around 70 ppm. The methoxy carbon (C-Me) will be near 59 ppm. The two carbons bonded to the amine nitrogen (C1 and C1') will appear in the 45-55 ppm range.[2][7]

-

Alkyl Carbon (δ ~35 ppm): The remaining sp³ carbon (C2, the allylic carbon) will be the most upfield signal.

Predicted ¹³C NMR Data

| Atom Label | Predicted δ (ppm) | Notes |

| C3 | ~135 | Alkene, internal |

| C4 | ~117 | Alkene, terminal |

| C2' | ~70 | Adjacent to ether oxygen |

| C-Me | ~59 | Methoxy group |

| C1' | ~50 | Adjacent to nitrogen |

| C1 | ~48 | Adjacent to nitrogen |

| C2 | ~35 | Allylic carbon |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Molecular Ion and Fragmentation Logic

-

The Nitrogen Rule: this compound contains a single nitrogen atom. Therefore, according to the Nitrogen Rule, its molecular ion (M⁺) peak will have an odd mass-to-charge ratio (m/z).[2][12] For the molecular formula C₇H₁₅NO, the exact mass is 129.1154 Da, so the M⁺ peak is expected at m/z = 129 .

-

Alpha-Cleavage: The most characteristic and dominant fragmentation pathway for aliphatic amines is α-cleavage.[2][13][14] This involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom, resulting in an alkyl radical and a resonance-stabilized iminium cation. This iminium ion is often the most intense peak in the spectrum (the base peak).

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. GCMS Section 6.15 [people.whitman.edu]

The Strategic Utility of N-(2-methoxyethyl)but-3-en-1-amine: A Versatile Building Block for Heterocyclic Scaffolds

Abstract

In the landscape of modern organic synthesis, the demand for functionalized heterocyclic scaffolds remains unabated, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. N-(2-methoxyethyl)but-3-en-1-amine emerges as a highly versatile and strategic building block, uniquely equipped with two distinct functional motifs: a reactive homoallylic amine and a potentially coordinating N-(2-methoxyethyl) group. This technical guide delves into the core utility of this molecule, elucidating its application in the stereoselective synthesis of substituted piperidines and pyrrolidines. We will explore the mechanistic underpinnings of key transformations, provide exemplary protocols, and discuss the causal relationship between the substrate's architecture and the predictable outcomes of synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this building block for the efficient construction of complex molecular architectures.

Introduction: Unveiling a Bifunctional Synthetic Linchpin

This compound is a secondary amine characterized by a terminal olefin and an ether-containing side chain. This unique combination of functionalities imparts a rich and tunable reactivity profile, making it an attractive starting material for the synthesis of nitrogen-containing heterocycles. The but-3-en-1-yl moiety serves as a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including cyclizations, while the N-(2-methoxyethyl) group can influence the steric and electronic environment of the nitrogen atom, potentially acting as a chelating auxiliary to direct the stereochemical course of reactions.

The pyrrolidine and piperidine rings are ubiquitous structural motifs in a vast array of biologically active natural products and synthetic drugs.[1][2] Consequently, the development of efficient and stereocontrolled methods for their synthesis is a central theme in organic chemistry. This guide will illuminate how this compound can be strategically employed to access these valuable heterocyclic systems.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| CAS Number | 1251382-92-9 | [3] |

| Boiling Point | Not readily available | - |

| Density | Not readily available | - |

| Appearance | Colorless to pale yellow liquid (typical) | General Observation |

Note: Experimental data for boiling point and density are not consistently reported in publicly available sources. These should be determined experimentally for precise work.

Synthesis of this compound

The synthesis of the title compound can be readily achieved through standard organic transformations. A common and efficient method involves the mono-N-alkylation of 2-methoxyethylamine with a suitable 4-carbon electrophile.

Exemplary Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a two-step process starting from commercially available materials.

Step 1: Tosylation of But-3-en-1-ol

-

To a stirred solution of but-3-en-1-ol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford but-3-en-1-yl tosylate.

Step 2: N-Alkylation of 2-Methoxyethylamine

-

To a solution of 2-methoxyethylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.5 eq).

-

Add the but-3-en-1-yl tosylate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

Causality: The use of a tosylate as a leaving group in the first step provides a stable yet reactive electrophile for the subsequent nucleophilic substitution. Employing an excess of 2-methoxyethylamine and a base in the second step helps to minimize the potential for dialkylation of the amine.[4]

Application in Heterocyclic Synthesis: Constructing Piperidine Scaffolds

The but-3-enyl group in this compound is perfectly positioned for intramolecular cyclization reactions to form six-membered rings. Intramolecular hydroamination is a particularly atom-economical approach.[5]

Proposed Pathway: Intramolecular Hydroamination for Piperidine Synthesis

While direct, uncatalyzed intramolecular hydroamination of unactivated alkenes is often challenging, various transition metal catalysts can facilitate this transformation. The reaction proceeds via the addition of the N-H bond across the terminal double bond.

Caption: Proposed intramolecular hydroamination of this compound.

Mechanistic Rationale: The reaction is initiated by the coordination of the catalyst to the amine and/or the alkene. This is followed by the insertion of the alkene into the metal-amide bond, forming a metallacyclic intermediate. Subsequent protonolysis regenerates the catalyst and releases the piperidine product. The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands.[1] In this case, the formation of a six-membered ring is thermodynamically favored, leading to the 2-methylpiperidine derivative.

The Role of the N-(2-methoxyethyl) Group: The ether oxygen in the methoxyethyl side chain can potentially act as a hemilabile ligand, coordinating to the metal center during the catalytic cycle. This chelation effect can influence the geometry of the transition state, thereby impacting the stereoselectivity of the cyclization, particularly if a chiral center is introduced into the butenyl chain.[6]

Exemplary Protocol: Catalytic Intramolecular Hydroamination

-

In a glovebox, charge a Schlenk tube with a suitable catalyst (e.g., [Rh(COD)₂]BF₄, 5 mol%) and a phosphine ligand (e.g., Xantphos, 5.5 mol%).

-

Add a solution of this compound (1.0 eq) in a dry, deoxygenated solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-methyl-N-(2-methoxyethyl)piperidine.

Application in Heterocyclic Synthesis: Crafting Pyrrolidine Scaffolds

The versatile nature of this compound also allows for its elaboration into precursors suitable for the synthesis of five-membered pyrrolidine rings. This often involves a tandem reaction sequence, such as an aza-Michael addition followed by cyclization.

Proposed Pathway: Aza-Michael/Cyclization Cascade for Pyrrolidine Synthesis

By first reacting the amine with an appropriate Michael acceptor, a new intermediate is formed that can undergo intramolecular cyclization to yield a substituted pyrrolidine.

Caption: Aza-Michael/cyclization cascade for pyrrolidine synthesis.

Mechanistic Rationale: The nucleophilic secondary amine undergoes a conjugate addition to an electron-deficient alkene (e.g., an acrylate or a vinyl ketone). The resulting enolate can then participate in an intramolecular nucleophilic attack on the butenyl group (if activated) or, more commonly, the butenyl group can be functionalized prior to a subsequent cyclization step. For instance, epoxidation of the double bond followed by intramolecular ring-opening by the nitrogen would lead to a hydroxymethyl-substituted pyrrolidine.

Exemplary Protocol: Tandem Aza-Michael/Cyclization

Step 1: Aza-Michael Addition

-

To a solution of this compound (1.0 eq) in a protic solvent like methanol, add methyl acrylate (1.1 eq).

-

Stir the reaction at room temperature for 24-48 hours. The reaction is often self-catalyzed but can be promoted by a mild base.

-

Monitor the formation of the adduct by GC-MS.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude aza-Michael adduct.

Step 2: Intramolecular Cyclization (via Halocyclization)

-

Dissolve the crude adduct from Step 1 in DCM.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

The reaction proceeds via the formation of a bromonium ion, which is then attacked intramolecularly by the nitrogen atom to form the pyrrolidine ring.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield the corresponding bromomethyl-substituted pyrrolidine derivative.

Causality: The aza-Michael reaction is a robust method for C-N bond formation.[7] Subsequent halocyclization provides a mild and efficient way to construct the pyrrolidine ring with concomitant introduction of a handle (the bromomethyl group) for further functionalization.[8]

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional building blocks in streamlining the synthesis of complex molecules. Its inherent reactivity allows for divergent pathways to access both piperidine and pyrrolidine scaffolds, which are of paramount importance in medicinal chemistry. The presence of the methoxyethyl group offers an intriguing opportunity for chelation control, a feature that can be further exploited in asymmetric catalysis to access enantiomerically enriched heterocycles. Future research in this area could focus on expanding the repertoire of cyclization reactions, including radical cyclizations and cycloadditions, as well as developing catalytic asymmetric transformations that leverage the coordinating potential of the ether oxygen. As the quest for novel bioactive molecules continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in accelerating drug discovery and development.

References

Sources

- 1. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic metal-free intramolecular hydroaminations of non-activated aminoalkenes: a computational exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Medicinal Chemistry Potential of the N-(2-methoxyethyl)but-3-en-1-amine Scaffold

Executive Summary

In the landscape of modern drug discovery, the identification of novel chemical scaffolds that offer both synthetic tractability and diverse pharmacophoric features is paramount. N-(2-methoxyethyl)but-3-en-1-amine, a commercially available secondary amine, presents itself as a compelling, yet underexplored, starting point for medicinal chemistry campaigns.[1][2][3] This technical guide deconstructs the molecule's constituent fragments—a secondary amine, a terminal butenyl group, and a methoxyethyl moiety—to establish a rationale for its exploration. We propose a comprehensive strategy encompassing analogue library synthesis, a hierarchical biological screening cascade, and essential ADME profiling. By leveraging the unique reactivity of each functional group, this scaffold provides a versatile platform for generating structurally diverse compounds with the potential to modulate a wide array of biological targets. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this promising chemical entity.

Introduction to the this compound Scaffold

This compound (CAS: 1251382-92-9) is a small molecule characterized by a unique combination of functional groups, each contributing distinct properties relevant to medicinal chemistry.[4][5] A thorough understanding of these individual components is critical to appreciating the scaffold's potential.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1251382-92-9 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [2][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C=CCCNCCOC |[1] |

The scaffold can be dissected into three key pharmacophoric and reactive regions:

-

The Secondary Amine: As a secondary amine, the nitrogen atom possesses a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor.[6] At physiological pH, this group can be protonated, conferring aqueous solubility and enabling ionic interactions with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding pockets. The secondary nature allows for straightforward derivatization to tertiary amines or amides, providing a primary vector for property modulation.[7]

-

The Methoxyethyl Group: The methoxyethyl moiety is a well-established functional group in medicinal chemistry, prized for its ability to enhance drug-like properties.[8] The ether oxygen can act as a hydrogen bond acceptor, improving ligand-target binding.[9] Crucially, this group often improves aqueous solubility and metabolic stability compared to simple alkyl chains, which can be vital for optimizing pharmacokinetic profiles (ADME).[9] Its incorporation has been shown to improve the specificity and activity of therapeutic agents in other contexts, such as siRNAs.[10]

-

The But-3-enyl Group: The terminal alkene of the butenyl chain is a versatile synthetic handle. It is not merely a lipophilic spacer but a reactive site for a host of powerful chemical transformations, including cross-coupling reactions, metathesis, and hydroboration-oxidation. This functionality allows for the rapid expansion of a chemical library, enabling the exploration of distal binding pockets and the introduction of diverse chemical matter. The synthesis of related N,N-bis(3-butenyl)amines has been explored for conversion into larger heterocyclic systems like azepines through ring-closing metathesis.[11]

Caption: Key pharmacophoric features of the this compound scaffold.

Proposed Synthetic Strategies for Analogue Library Development

The true value of this scaffold lies in its amenability to diversification. A robust synthetic plan is essential to explore the structure-activity relationships (SAR) that govern biological activity.[12][13] We propose a multi-pronged approach targeting each key functional group.

Vector 1: Derivatization of the Secondary Amine

The secondary amine is the most accessible point for modification. Standard, high-yielding reactions can be employed to rapidly generate a diverse library of analogues.

-